An In-depth Technical Guide to 2-Aminotetralin-2-carboxylic Acid: Core Properties and Methodologies
An In-depth Technical Guide to 2-Aminotetralin-2-carboxylic Acid: Core Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and analytical methodologies for 2-Aminotetralin-2-carboxylic acid (2-ATCA). This constrained amino acid analog is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system.
Core Properties
2-Aminotetralin-2-carboxylic acid is a derivative of tetralin, featuring both an amino and a carboxylic acid functional group attached to the same carbon atom of the saturated ring. This rigid structure makes it a conformationally restricted analog of phenylalanine, which is of significant interest in peptidomimetic and drug design studies.[1][2][3]
Physicochemical Data
The following table summarizes the key physicochemical properties of 2-Aminotetralin-2-carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [2][] |
| Molecular Weight | 191.23 g/mol | [2][] |
| Appearance | White powder | [] |
| Melting Point | 303-313 °C | [] |
| Boiling Point | 373.6 °C at 760 mmHg | [] |
| Density | 1.237 g/cm³ | [] |
| pKa | Data not available in the searched literature. Predicted values for the carboxylic acid group would be lower than a typical carboxylic acid (around 2-3) due to the electron-withdrawing effect of the adjacent amino group. The pKa of the amino group is expected to be in the range of 9-10. | |
| Solubility | No specific quantitative data found in the searched literature. As an amino acid, it is expected to have some solubility in water and polar organic solvents. |
Synthesis and Analysis
Experimental Protocol: Synthesis of (R,S)-2-Aminotetralin-2-carboxylic Acid
This protocol is adapted from the literature for the synthesis of the racemic mixture of 2-ATCA.[5]
Materials:
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7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione
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Sodium hydroxide (40% aqueous solution)
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Propylene glycol
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Water
Procedure:
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To a solution of 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione (21.6 g, 0.1 mol), add a hot mixture of 40% aqueous sodium hydroxide (50 mL) and propylene glycol (100 mL).
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Stir the mixture and reflux for 20 hours.
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After cooling, dilute the solution with water (100 mL).
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The product, (R,S)-2-Aminotetralin-2-carboxylic acid, can be isolated and purified by standard techniques such as crystallization.
Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR (in CDCl₃): δ 1.43 (s, 9H), 2.13 (m, 2H), 2.85 (s, 3H), 3.38 (d, 1H), 7.13 (m, 4H), 7.25 (s, 1H). This spectrum is for the N-α-Boc protected form. The unprotected amino acid would show characteristic signals for the aliphatic and aromatic protons of the tetralin core. The amine and carboxylic acid protons would be observable in appropriate deuterated solvents.
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¹³C-NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the 170-185 ppm range. The carbons of the tetralin core will appear in the aromatic (120-150 ppm) and aliphatic (20-50 ppm) regions.
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is essential for the separation and analysis of the enantiomers of 2-ATCA.
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Stationary Phase: Chiral stationary phases (CSPs) based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) or macrocyclic glycopeptides are commonly used for the resolution of amino acid enantiomers.
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. For basic compounds like 2-ATCA, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be used.
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Detection: UV detection is suitable due to the aromatic nature of the tetralin ring.
Biological Activity and Signaling Pathways
2-Aminotetralin-2-carboxylic acid and its parent compound, 2-aminotetralin, are known to interact with monoamine neurotransmitter systems.[6] Specifically, they have been shown to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[2] This action increases the concentration of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic signaling.
Mechanism of Action: Inhibition of Serotonin and Norepinephrine Reuptake
The following diagram illustrates the general mechanism by which a reuptake inhibitor like 2-Aminotetralin-2-carboxylic acid is believed to function at the synaptic terminal.
Caption: Inhibition of Serotonin and Norepinephrine Transporters by 2-ATCA.
Experimental Workflow: Synthesis and Purification
The general workflow for the synthesis and purification of 2-Aminotetralin-2-carboxylic acid is outlined below.
Caption: General workflow for the synthesis and purification of 2-ATCA.
Conclusion
2-Aminotetralin-2-carboxylic acid is a conformationally constrained amino acid with significant potential in medicinal chemistry. Its synthesis is achievable through established chemical routes, and its properties can be characterized using standard analytical techniques. The primary biological activity of interest lies in its ability to inhibit the reuptake of key neurotransmitters, making it a valuable scaffold for the design of novel CNS-active agents. Further research into its specific pKa, solubility, and detailed signaling pathway interactions will provide a more complete understanding of this promising molecule.
References
- 1. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 2. Buy 2-Aminotetralin-2-carboxylic acid | 74444-77-2 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 5. Conformationally constrained deltorphin analogs with 2-aminotetralin-2-carboxylic acid in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminotetralin - Wikipedia [en.wikipedia.org]
